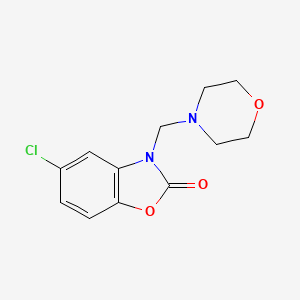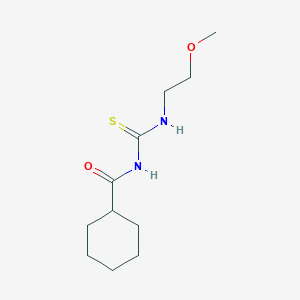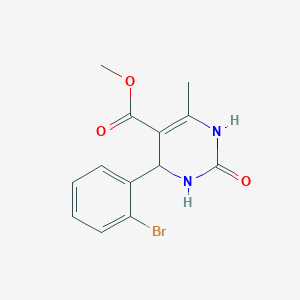
5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone
Vue d'ensemble
Description
5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone is a synthetic organic compound that belongs to the benzoxazolone family It is characterized by the presence of a chloro substituent at the 5-position, a morpholinylmethyl group at the 3-position, and a benzoxazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone typically involves the following steps:
Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carbonyl compound.
Introduction of the Chloro Substituent: Chlorination of the benzoxazolone core at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via nucleophilic substitution reactions using morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Biology: Study of its effects on cellular processes and its potential as a tool for investigating biological mechanisms.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2(3H)-benzoxazolone: Lacks the morpholinylmethyl group.
3-(4-Morpholinylmethyl)-2(3H)-benzoxazolone: Lacks the chloro substituent.
5-Bromo-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone: Contains a bromo substituent instead of a chloro substituent.
Uniqueness
5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone is unique due to the presence of both the chloro substituent and the morpholinylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
5-chloro-3-(morpholin-4-ylmethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-1-2-11-10(7-9)15(12(16)18-11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXKPGMUERDTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167658 | |
| Record name | 2-Benzoxazolinone, 5-chloro-3-(morpholinomethyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16376-61-7 | |
| Record name | 2(3H)-Benzoxazolone, 5-chloro-3-(4-morpholinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC108209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzoxazolinone, 5-chloro-3-(morpholinomethyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE](/img/structure/B5016344.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016373.png)
![(5Z)-5-[[3-iodo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5016380.png)
![3,6-DIETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE](/img/structure/B5016388.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B5016395.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5016397.png)


![Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate](/img/structure/B5016416.png)

![2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B5016429.png)
![1-{3-[1-(3-chlorobenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5016432.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5016443.png)
